molecular formula C21H24N6O3S B2959249 4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1448037-77-1

4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2959249
CAS RN: 1448037-77-1
M. Wt: 440.52
InChI Key: GRDXATPMJDSSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Researchers have designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers, showing significant activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. N-[2-(piperazin-1-yl)ethyl] moiety was identified as a potentially effective linker, suggesting a new direction for structure-activity relationship (SAR) studies in antimycobacterial research (Kai Lv et al., 2017).

Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promise as novel GyrB inhibitors. This research highlights the potential of such compounds in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Antineoplastic Activity

The study of the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identifies the main metabolic pathways in humans. This research provides insights into the pharmacokinetics of Flumatinib, contributing to the understanding of its efficacy and safety profile in cancer therapy (Aishen Gong et al., 2010).

Antimicrobial Activity

Synthesis and evaluation of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have demonstrated significant antimicrobial activity. This research explores the antimicrobial potential of these compounds, indicating their usefulness in combating various microbial infections (N. Desai et al., 2016).

Antiulcer Agents

Investigation into new imidazo[1,2-a]pyridines with substitutions at the 3-position aimed at developing potential antisecretory and cytoprotective antiulcer agents. Although some compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties, contributing to the development of novel antiulcer medications (J. Starrett et al., 1989).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c28-21(25-12-16-26-15-11-24-20(26)19-22-9-4-10-23-19)17-5-7-18(8-6-17)31(29,30)27-13-2-1-3-14-27/h4-11,15H,1-3,12-14,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXATPMJDSSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-1-ylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.